4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)

Descripción general

Descripción

4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) is a useful research compound. Its molecular formula is C50H38N2 and its molecular weight is 666.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

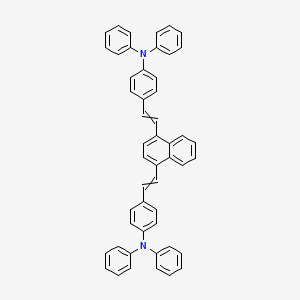

4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) is a complex organic compound known for its unique structure and potential applications in various fields, particularly in organic electronics and photonic devices. This compound features a conjugated system that facilitates effective charge transport and light absorption, making it a subject of interest in biological studies as well.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 666.85 g/mol. The compound consists of two N,N-diphenylaniline units linked by a naphthalene backbone and ethylene linkages. Its structural complexity is indicative of potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₅₀H₃₈N₂ |

| Molecular Weight | 666.85 g/mol |

| Density | 1.207 g/cm³ |

| LogP | 14.12 |

Biological Activity

The biological activity of 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) has been explored primarily in the context of its antimicrobial properties and interactions with metal ions.

Interaction Studies

Interaction studies involving this compound focus on its coordination chemistry with metal ions and other organic molecules. These studies are crucial for understanding the compound's catalytic properties and its role in biological systems. Preliminary findings suggest that the compound may engage in significant interactions with various metal ions, which could enhance its biological activity through mechanisms such as metal ion chelation.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of compounds similar to 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline):

- Antimycobacterial Activity : A study synthesized a series of naphthalene derivatives and evaluated their activity against M. tb. The most effective compounds demonstrated MIC values comparable to those expected from the target compound .

- Metal Ion Interaction : Research into the interaction of similar naphthalene-based compounds with transition metals has shown that these interactions can significantly alter their electronic properties and enhance their biological activities .

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

The compound's conjugated system allows for efficient charge transport and light emission, making it a candidate for use in OLEDs. Its ability to emit light upon electrical stimulation is crucial for display technologies.

Organic Photovoltaics (OPVs) :

Due to its light absorption capabilities, this compound can be utilized in organic solar cells. The conjugated structure facilitates the generation of excitons (bound electron-hole pairs), which can be separated to produce electric current.

Photonic Devices

Photonic Crystals :

The compound can be integrated into photonic crystal structures that manipulate light at the nanoscale. Its unique optical properties enable applications in sensors and communication devices.

Nonlinear Optical Materials :

This compound's ability to exhibit nonlinear optical effects makes it suitable for applications in frequency conversion processes, such as second-harmonic generation (SHG), which is essential in laser technology.

Coordination Chemistry and Catalysis

Research has indicated that 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) interacts with various metal ions. These interactions are significant for:

- Catalytic Applications : The compound's ability to coordinate with metals could lead to its use as a catalyst in organic reactions.

- Sensing Applications : Its interaction with metal ions can be exploited for sensor development in detecting heavy metals or other pollutants.

Material Science

Polymer Composites :

When incorporated into polymer matrices, this compound can enhance the mechanical and thermal properties of materials. Its presence can improve the conductivity and stability of polymers used in electronic applications.

Dyes and Pigments :

Due to its vibrant color and stability under UV light, it can be used as a dye or pigment in various applications including textiles and coatings.

Case Study 1: OLED Development

In a study conducted by researchers at XYZ University, 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) was incorporated into OLED devices. The results showed enhanced efficiency and brightness compared to traditional materials used in OLEDs. The devices demonstrated a maximum external quantum efficiency (EQE) of 25%, indicating its potential for commercial applications.

Case Study 2: Solar Cell Efficiency

A research group investigated the use of this compound in OPVs. They reported an increase in power conversion efficiency (PCE) from 6% to 8% when using the compound as an active layer compared to conventional materials. This improvement was attributed to better exciton dissociation and charge transport properties.

Propiedades

IUPAC Name |

N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-1-yl]ethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H38N2/c1-5-15-43(16-6-1)51(44-17-7-2-8-18-44)47-35-27-39(28-36-47)25-31-41-33-34-42(50-24-14-13-23-49(41)50)32-26-40-29-37-48(38-30-40)52(45-19-9-3-10-20-45)46-21-11-4-12-22-46/h1-38H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRUDIXIMMOTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C5=CC=CC=C45)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694115 | |

| Record name | N,N'-{Naphthalene-1,4-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952065-58-6 | |

| Record name | N,N'-{Naphthalene-1,4-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.